molecular formula C22H26BrNO7 B4046816 Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B4046816
M. Wt: 496.3 g/mol
InChI Key: ZZHGIQLRYOLRBU-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C22H26BrNO7 and its molecular weight is 496.3 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is 495.08926 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

One of the key research applications of 1,4-dihydropyridine derivatives, similar to the compound , involves the enantioselective synthesis using biocatalysts. For example, Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. This study showcases the potential of such compounds in asymmetric synthesis, highlighting the importance of structural modifications to enhance enantioselective reactions (Sobolev et al., 2002).

Electrophilic Substitution Reactions

Another area of interest is the investigation of electrophilic substitution reactions, as demonstrated by Oleinik et al. (1982). Their work on the synthesis and electrophilic substitution reactions of 2-aryl-3,4-bis(carbomethoxy)furans, which shares a connection with the furan component of the compound , explores how structural elements influence reactivity under different conditions, such as bromination and nitration (Oleinik et al., 1982).

Synthesis and Crystallography

The synthesis and crystallographic analysis of related dihydropyridine derivatives also represent a significant research application. Jasinski et al. (2013) focused on the synthesis and crystal structures of new dihydropyridine derivatives, providing valuable insights into the molecular structures and interactions within the crystal lattice, which are crucial for understanding the properties and potential applications of these compounds (Jasinski et al., 2013).

High-Pressure Reactions

Research by Matsumoto et al. (1978) on the high-pressure reaction of 2-halogenopyridines with dimethyl acetylenedicarboxylate sheds light on the reactivity of pyridine derivatives (analogous to the core structure of the queried compound) under extreme conditions. This study highlights the potential of high-pressure conditions to facilitate reactions that are otherwise unfeasible at atmospheric pressure, opening up new pathways for synthesizing complex heterocyclic compounds (Matsumoto et al., 1978).

Properties

IUPAC Name

dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrNO7/c1-27-18-9-13(8-17(23)20(18)28-2)19-15(21(25)29-3)11-24(10-14-6-5-7-31-14)12-16(19)22(26)30-4/h8-9,11-12,14,19H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHGIQLRYOLRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

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